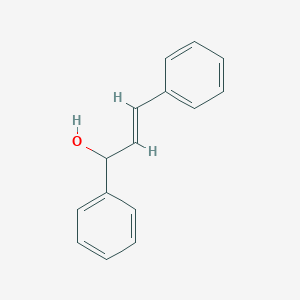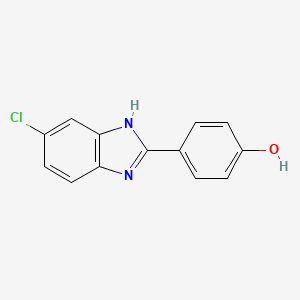
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole, also known as 5-chloro-2-hydroxyphenylbenzimidazole, is a heterocyclic compound derived from benzimidazole. It is a white crystalline solid with a melting point of 215-217 °C and a molecular weight of 260.6 g/mol. It is soluble in water, ethanol, and methanol, and is used in scientific research applications.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole is used in scientific research for a variety of purposes. It is used as a starting material for the synthesis of other compounds, such as 4-chloro-2-hydroxyphenylbenzimidazole. It is also used as a reagent in the synthesis of other heterocyclic compounds. In addition, it is used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.
Mecanismo De Acción
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole has a number of different mechanisms of action. It is an inhibitor of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It also has anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in a number of cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole has a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of different types of cancer cells, including breast, colon, and prostate cancer cells. Additionally, it has been shown to inhibit the growth of fungi, including Candida albicans and Aspergillus niger. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole in laboratory experiments include its low cost, its availability, and its low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of different applications. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to purify and can be unstable in certain conditions.
Direcciones Futuras
The potential future directions for 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole include further research into its potential use as an anti-cancer agent, as well as its potential use as an antifungal agent. Additionally, further research into its mechanism of action and its potential use as an anti-inflammatory agent could be beneficial. Furthermore, its potential use as an antioxidant could be further explored. Finally, further research into its potential use in drug development could be beneficial.
Métodos De Síntesis
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole can be synthesized via a two-step process. First, 4-hydroxyphenylbenzimidazole is reacted with phosphorus oxychloride to form 4-chloro-2-hydroxyphenylbenzimidazole. This is then reacted with potassium hydroxide to form 2-(4-hydroxyphenyl)-5-chlorobenzimidazole.
Propiedades
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUHTGJGVJGBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-5-chlorobenzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)
![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2554941.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)
![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)
![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)

![2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2554948.png)
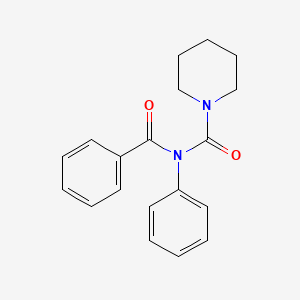
![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)
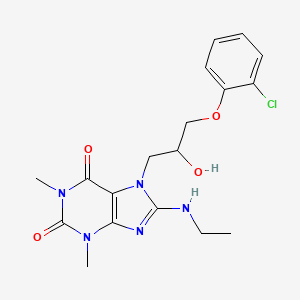
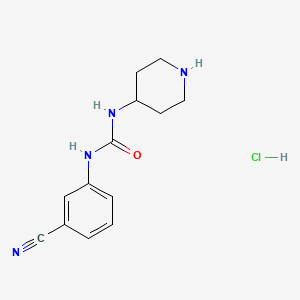
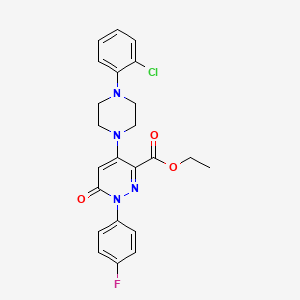
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
